molecular formula C24H26N2O8 B3933381 2-METHYLPROPYL 4-{4-[2-(4-METHYL-3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE

2-METHYLPROPYL 4-{4-[2-(4-METHYL-3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE

Cat. No.: B3933381
M. Wt: 470.5 g/mol
InChI Key: QWJLIXRVGOCBMF-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 4-{4-[2-(4-METHYL-3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Properties

IUPAC Name

2-methylpropyl 4-[[4-[2-(4-methyl-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O8/c1-15(2)13-34-24(30)17-6-8-19(9-7-17)25-22(28)10-11-23(29)33-14-21(27)18-5-4-16(3)20(12-18)26(31)32/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJLIXRVGOCBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-METHYLPROPYL 4-{4-[2-(4-METHYL-3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves several steps. One common synthetic route includes the esterification of 4-{4-[2-(4-METHYL-3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOIC ACID with 2-METHYLPROPANOL in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-METHYLPROPYL 4-{4-[2-(4-METHYL-3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 4-{4-[2-(4-METHYL-3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester and amide groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar compounds to 2-METHYLPROPYL 4-{4-[2-(4-METHYL-3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYLPROPYL 4-{4-[2-(4-METHYL-3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE
Reactant of Route 2
Reactant of Route 2
2-METHYLPROPYL 4-{4-[2-(4-METHYL-3-NITROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE

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